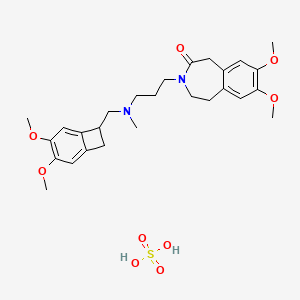
IvabradineHClsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivabradine hydrochloride salt is a pharmaceutical compound primarily used for the treatment of chronic stable angina pectoris and chronic heart failure. It is a novel heart rate-lowering medication that selectively inhibits the pacemaker current (If) in the sinoatrial node, resulting in a reduced heart rate without affecting myocardial contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ivabradine hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2,3-dihydro-1H-inden-2-amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which undergoes further reactions to yield ivabradine. The final step involves the formation of the hydrochloride salt by reacting ivabradine with hydrochloric acid .
Industrial Production Methods
Industrial production of ivabradine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization, filtration, and drying to obtain the final product. Co-crystallization with mandelic acid has also been explored to improve the stability and solubility of the compound .
Chemical Reactions Analysis
Types of Reactions
Ivabradine hydrochloride undergoes various chemical reactions, including:
Oxidation: Ivabradine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert ivabradine to its amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the ivabradine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted ivabradine compounds .
Scientific Research Applications
Ivabradine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective inhibition of ion channels.
Biology: Investigated for its effects on heart rate and cardiac function in various animal models.
Medicine: Extensively studied for its therapeutic potential in treating heart-related conditions such as angina and heart failure.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Ivabradine hydrochloride exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If current in the sinoatrial node. This inhibition prolongs diastolic depolarization, slows down the firing rate of the sinoatrial node, and ultimately reduces the heart rate. Unlike beta-blockers and calcium channel blockers, ivabradine does not affect myocardial contractility, making it a unique heart rate-lowering agent .
Comparison with Similar Compounds
Similar Compounds
Beta-blockers: Such as atenolol and metoprolol, which also reduce heart rate but have different mechanisms and side effects.
Calcium channel blockers: Such as amlodipine and verapamil, which lower heart rate and blood pressure but can negatively impact myocardial contractility.
Uniqueness
Ivabradine hydrochloride is unique in its selective inhibition of the If current, which allows it to lower heart rate without the negative inotropic effects seen with beta-blockers and calcium channel blockers. This selective action results in fewer adverse effects and makes ivabradine a valuable option for patients who cannot tolerate other heart rate-lowering medications .
Properties
Molecular Formula |
C27H38N2O9S |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid |
InChI |
InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4) |
InChI Key |
BTPJWGWDKZFLCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
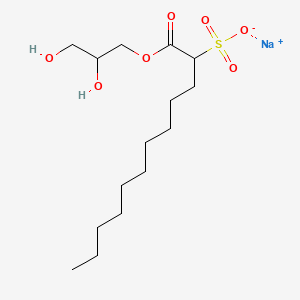

![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)

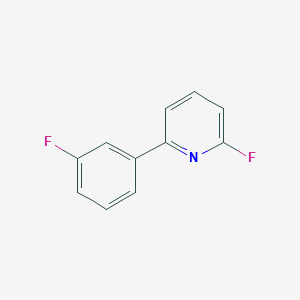
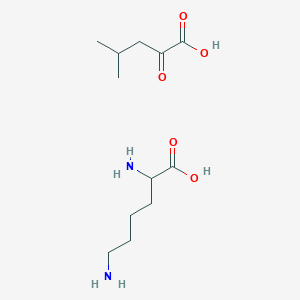
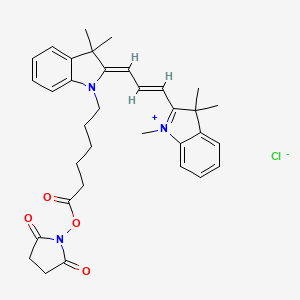
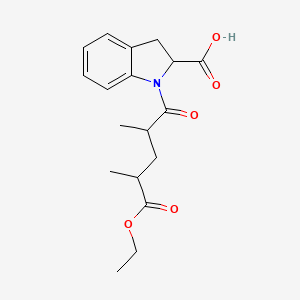
![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)


